Cas no 325743-29-1 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
- 325743-29-1
- AKOS025312619
- Z29273088
- F1759-0039
- N-(5-acetyl-4-phenylthiazol-2-yl)-2-phenylquinoline-4-carboxamide
-
- インチ: 1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32)
- InChIKey: CZJXAIZZZOPQGV-UHFFFAOYSA-N
- ほほえんだ: S1C(C(C)=O)=C(C2C=CC=CC=2)N=C1NC(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)=O
計算された属性
- せいみつぶんしりょう: 449.11979803g/mol
- どういたいしつりょう: 449.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 5.7
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1759-0039-20mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-2mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-5mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-15mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-40mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-2μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-30mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-10μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-75mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1759-0039-5μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
325743-29-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamideに関する追加情報
Research Brief on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS: 325743-29-1)
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS: 325743-29-1) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole-quinoline hybrid structure, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further drug development.
The compound's molecular structure, featuring a 5-acetyl-4-phenyl-1,3-thiazol-2-yl moiety linked to a 2-phenylquinoline-4-carboxamide scaffold, suggests a high affinity for specific biological targets. Computational docking studies and in vitro assays have identified potential interactions with key enzymes and receptors involved in cell proliferation and inflammation. For instance, preliminary data indicate that this molecule may inhibit protein kinases such as EGFR and VEGFR, which are critical in cancer signaling pathways.
Recent research has also explored the compound's potential as an antimicrobial agent. In vitro studies against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli, have demonstrated significant inhibitory effects. The molecule's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways has been highlighted as a possible mechanism. These findings suggest that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide could serve as a scaffold for developing novel antibiotics.
Pharmacokinetic studies of the compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Advanced formulations, such as nanoparticle-based delivery systems, are being investigated to enhance its therapeutic index. Additionally, structure-activity relationship (SAR) studies are underway to refine the molecule's potency and selectivity, with the aim of minimizing off-target effects.
In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide represents a promising candidate for further preclinical and clinical evaluation. Its dual potential in oncology and antimicrobial therapy underscores its versatility, while ongoing research aims to address its pharmacokinetic limitations. Future studies will likely focus on in vivo efficacy, toxicology, and the development of derivatives with improved pharmacological properties.
325743-29-1 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide) 関連製品
- 1882420-01-0(1-(2-Methoxypyridin-3-yl)-2-methylpropan-2-amine)
- 35066-28-5(Methyl 3-acetyl-4-Methylbenzoate)
- 2094-03-3(3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid)
- 1443769-17-2(Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)
- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)
- 1352215-89-4(1-(3-Chloro-2-methylphenyl)-2,2-difluoroethanone)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)



